rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine
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Overview
Description
rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is a chemical compound with the molecular formula C11H19N3O. It is characterized by the presence of a pyrazole ring and an oxolane ring, making it a unique structure in the realm of organic chemistry . This compound is often used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine typically involves the reaction of 1-ethyl-1H-pyrazole with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product . The reaction conditions often include a temperature range of 25-30°C and a reaction time of 12-24 hours.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reactors ensures consistent quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Hydrochloric acid or sodium hydroxide in an aqueous medium at room temperature.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol: Similar structure but with a hydroxyl group instead of an amine group.
rac-(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride: Similar structure but in a dihydrochloride salt form.
Uniqueness
rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine is unique due to its specific combination of a pyrazole ring and an oxolane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-yl]methanamine |
InChI |
InChI=1S/C10H17N3O/c1-2-13-7-9(6-12-13)10-8(5-11)3-4-14-10/h6-8,10H,2-5,11H2,1H3/t8-,10+/m0/s1 |
InChI Key |
CWHDRUFJAVOTOM-WCBMZHEXSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)[C@H]2[C@@H](CCO2)CN |
Canonical SMILES |
CCN1C=C(C=N1)C2C(CCO2)CN |
Origin of Product |
United States |
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